molecular formula C20H26N2O2S B4999103 5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide

5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide

Cat. No.: B4999103
M. Wt: 358.5 g/mol
InChI Key: MZIMFEBYPWYQSY-UHFFFAOYSA-N
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Description

5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Preparation Methods

The synthesis of 5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of the methyl and phenyl groups, and finally the attachment of the morpholin-4-ylpropyl group. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors, conductive polymers, and sensors.

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:

    5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide: Lacks the morpholin-4-ylpropyl group, which may affect its biological activity and chemical properties.

    4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide: Lacks the methyl group on the thiophene ring, which may influence its reactivity and interactions.

    5-methyl-4-phenyl-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide: Lacks the methyl group on the phenyl ring, which may alter its electronic properties and behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-4-6-17(7-5-15)19-16(2)25-14-18(19)20(23)21-8-3-9-22-10-12-24-13-11-22/h4-7,14H,3,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMFEBYPWYQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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